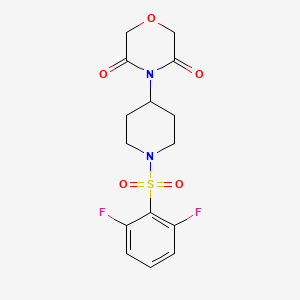

4-(1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)morpholine-3,5-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

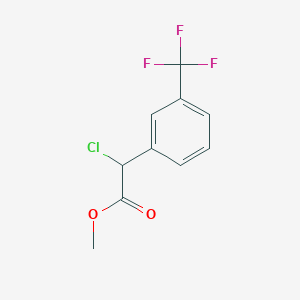

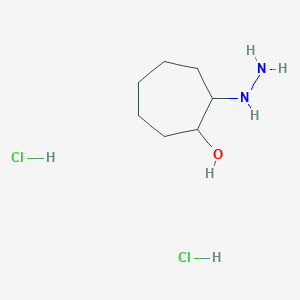

The compound “4-(1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)morpholine-3,5-dione” is a complex organic molecule. It contains a morpholine dione group, a piperidine ring, and a difluorophenyl group. The presence of these functional groups suggests that this compound might have interesting chemical properties and potential applications .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds can be synthesized through various methods. For instance, compounds with a piperidinyl group can be modified via acylation and sulfonylation with acyl chloride or sulfonyl chloride .Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The difluorophenyl group is an organofluorine compound, which is a compound containing at least one carbon-fluorine bond .Chemical Reactions Analysis

Based on the functional groups present in the compound, it can be inferred that it might undergo a variety of chemical reactions. For example, compounds with a piperidinyl group can react with alkyl chloride/bromide to form N-alkylated products .科学的研究の応用

Antibacterial Activity

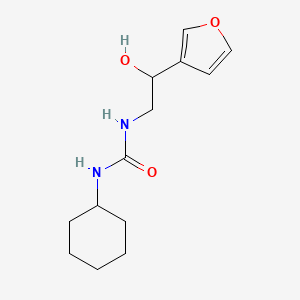

The synthesis of N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives has been achieved using piperidine-4-carboxylic acid and 1,3-difluorobenzene. These compounds were obtained with yields ranging from 55% to 92% in relatively short reaction times . Notably, one of these derivatives exhibited antibacterial effects against Staphylococcus aureus (MTCC 3160) at a concentration of 50 μg per well. This finding highlights its potential as an antimicrobial agent.

Pharmacological Applications

The isoxazole ring, a key structural motif in this compound, has been explored extensively in pharmaceutical and biological contexts. Isoxazole derivatives have demonstrated various activities, including analgesic, anticonvulsant, antipsychotic, anticancer, and antimicrobial effects. Additionally, 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole serves as an intermediate in the synthesis of paliperidone, a metabolite of the antipsychotic drug risperidone .

Fluorescent Dye Synthesis

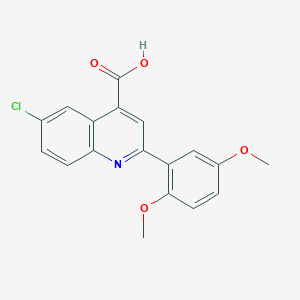

Interestingly, 4-(1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)morpholine-3,5-dione can be used as a starting reagent during the synthesis of 4,6-difluoro-5,7-dihydroxytryptamine and 3-carboxy-6,8-difluoro-7-hydroxycoumarin (Pacific Blue), a fluorinated fluorescent dye .

Antifungal Derivatives

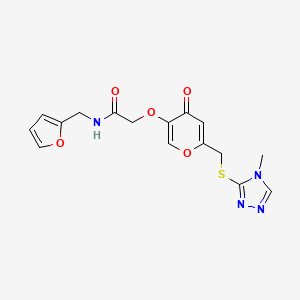

Derivatives of this compound have been investigated for their antifungal properties. For instance, a novel derivative, 6-[(2S,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)], was synthesized and evaluated for its potential as an antifungal drug .

Chalcone Derivatives

Another fluorinated chalcone, (E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, has been studied for its crystal growth and characterization. This compound shows promise in various applications, including pharmaceuticals .

Enzyme Inhibition

N-benzylpiperidine benzisoxazole derivatives, related to 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole, act as selective inhibitors of acetylcholinesterase (AChE). These inhibitors are used in the treatment of Alzheimer’s disease .

特性

IUPAC Name |

4-[1-(2,6-difluorophenyl)sulfonylpiperidin-4-yl]morpholine-3,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16F2N2O5S/c16-11-2-1-3-12(17)15(11)25(22,23)18-6-4-10(5-7-18)19-13(20)8-24-9-14(19)21/h1-3,10H,4-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDJAXXKSFMLLRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)COCC2=O)S(=O)(=O)C3=C(C=CC=C3F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16F2N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[anilino-di(propan-2-yloxy)phosphorylmethyl]-N,N-dimethylaniline](/img/structure/B2650223.png)

![4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(2,3-dimethylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2650225.png)

![[3-Amino-5-(2-chloroanilino)-4-(4-methoxyphenyl)sulfonylthiophen-2-yl]-phenylmethanone](/img/structure/B2650227.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-methoxy-2-naphthamide hydrochloride](/img/structure/B2650231.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2650242.png)

![2-chloro-N-ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]acetamide](/img/structure/B2650245.png)